molecular formula C21H12Cl2FN5O B11188566 7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11188566
M. Wt: 440.3 g/mol
InChI Key: SZEZMEQZMRXVRO-UHFFFAOYSA-N
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Description

7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
  • 7-(4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Uniqueness

The unique combination of chloro and fluoro substituents in 7-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H12Cl2FN5O

Molecular Weight

440.3 g/mol

IUPAC Name

11-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H12Cl2FN5O/c1-11-18(12-2-4-13(22)5-3-12)20-26-25-19-17(29(20)27-11)8-9-28(21(19)30)14-6-7-16(24)15(23)10-14/h2-10H,1H3

InChI Key

SZEZMEQZMRXVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)F)Cl)N=NC2=C1C5=CC=C(C=C5)Cl

Origin of Product

United States

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